molecular formula C14H16N2O B3368258 (4-Benzyloxy-benzyl)-hydrazine CAS No. 207233-86-1

(4-Benzyloxy-benzyl)-hydrazine

Cat. No. B3368258
CAS RN: 207233-86-1
M. Wt: 228.29 g/mol
InChI Key: HWQQPPNUPGCDRL-UHFFFAOYSA-N
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Description

The compound “(4-Benzyloxy-benzyl)-hydrazine” likely contains a benzyl group (a benzene ring attached to a CH2 group), a hydrazine group (NH2-NH2), and a benzyloxy group (a benzene ring attached to an oxygen atom, which is attached to another benzene ring). This suggests that it might be used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Potential : Research on 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, demonstrated significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines, suggesting potential applications of related hydrazine derivatives in cancer treatment (Prasetiawati et al., 2022).

Chemical Synthesis

  • Enantioselective Synthesis : The synthesis of protected α-hydroxy aldehydes and ketones through hydroxylation of metalated chiral hydrazones, utilizing novel proline-derived hydrazine reagents, represents a key application in chemical synthesis (Enders & Bhushan, 1988).

Monoamine Oxidase Inhibition

  • Monoamine Oxidase-A Inhibition : Hydrazine derivatives, including 4-tosyl benzoic acid carbohydrazide and 4-benzyloxy-benzoic acid carbohydrazide, have been found to inhibit monoamine oxidase-A (MAO-A), suggesting therapeutic potential in depression treatment (Dar et al., 2005).

Fluorescent Probes and Environmental Applications

  • Hydrazine Detection : A novel turn-on fluorescent probe for hydrazine detection, based on a benzothiazole structure, was developed for environmental monitoring and biological applications (Chen et al., 2017).

Analgesic-Anti-Inflammatory and Antimicrobial Activities

  • Analgesic and Antimicrobial Properties : Compounds containing 5-methyl-2-benzoxazolinone and linked to hydrazines showed notable activity in analgesic-anti-inflammatory fields and some antimicrobial properties (Salgın-Gökşen et al., 2007).

Antioxidant Properties

  • Antioxidant Activity : New compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole class, containing diarylsulfone and 2,4-difluorophenyl moieties, demonstrated excellent antioxidant activity, highlighting the versatility of hydrazine derivatives in this domain (Bărbuceanu et al., 2014).

Miscellaneous Applications

  • Heterocycle Synthesis and Antimicrobial Activity : The synthesis of new heterocycles from hydrazines and their evaluation as antimicrobial agents, including the effect of silver nanoparticles, further demonstrates the broad applicability of hydrazine derivatives in medicinal chemistry (Kandile et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it’s used as a reagent in organic synthesis, its mechanism of action could involve nucleophilic attack on a carbonyl group .

Safety and Hazards

Hydrazines are generally considered hazardous and can be toxic or corrosive. Proper safety measures should be taken when handling them .

Future Directions

The future directions for research on “(4-Benzyloxy-benzyl)-hydrazine” would likely depend on its potential applications. If it proves useful in organic synthesis or has biological activity, it could be the subject of further study .

properties

IUPAC Name

(4-phenylmethoxyphenyl)methylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-16-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQPPNUPGCDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602703
Record name {[4-(Benzyloxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207233-86-1
Record name {[4-(Benzyloxy)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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